Laudanine(1+)

Description

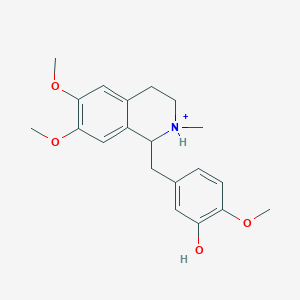

Laudanine(1+) is a quaternary ammonium cation derived from the benzylisoquinoline alkaloid family. Its molecular formula is C₁₇H₂₅NO₄⁺, and it is structurally characterized by a benzyltetrahydroisoquinoline backbone with methoxy and hydroxyl substituents. Laudanine(1+) is closely related to other opium alkaloids, such as morphine and codeine, but differs in its oxidation state and substitution pattern . Its pharmacological and chemical properties have been studied in the context of its structural analogs, particularly laudanosine and tetrahydropapaverine, which share the same core skeleton but vary in functional groups and stereochemistry.

Properties

Molecular Formula |

C20H26NO4+ |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1 |

InChI Key |

MPYHGNAJOKCMAQ-UHFFFAOYSA-O |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Laudanine(1+) is part of a broader class of benzylisoquinoline alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Laudanine(1+) vs. Laudanosine

- Structural Differences: Laudanosine (C₂₁H₂₇NO₄) is the N-methylated derivative of laudanine(1+), where a methyl group replaces the hydroxyl group at the nitrogen atom. This methylation significantly alters its polarity and bioavailability .

- Pharmacological Activity: Laudanine(1+) exhibits mild stimulatory effects on the central nervous system, whereas laudanosine is a known convulsant at high doses due to its ability to cross the blood-brain barrier more efficiently .

- Spectroscopic Data: UV-Vis spectra of both compounds show strong absorption at 280 nm, but laudanosine exhibits an additional peak at 320 nm due to its extended conjugation from methylation. IR spectra further confirm the presence of N–H stretching in laudanine(1+) (3350 cm⁻¹) versus C–N stretching in laudanosine (1250 cm⁻¹) .

Laudanine(1+) vs. Tetrahydropapaverine

- Core Structure: Both compounds share the benzyltetrahydroisoquinoline skeleton. However, tetrahydropapaverine lacks the hydroxyl group at the C-3 position present in laudanine(1+), resulting in reduced hydrogen-bonding capacity .

- Biological Interactions : Tetrahydropapaverine shows stronger affinity for μ-opioid receptors compared to laudanine(1+), which has negligible opioid activity. This difference is attributed to steric hindrance caused by the hydroxyl group in laudanine(1+) .

Laudanine(1+) vs. Corydaline

- Functional Groups: Corydaline (C₂₂H₂₇NO₄) contains an additional methylenedioxy group, enhancing its lipophilicity and metabolic stability compared to laudanine(1+).

- Analytical Differentiation : Mass spectrometry (MS) data for corydaline shows a molecular ion peak at m/z 369.4, whereas laudanine(1+) exhibits a peak at m/z 308.3 due to differences in methylation and oxygenation .

Data Tables

Table 1: Structural and Spectroscopic Comparison

| Compound | Molecular Formula | Key Functional Groups | UV-Vis λ_max (nm) | IR Stretching (cm⁻¹) |

|---|---|---|---|---|

| Laudanine(1+) | C₁₇H₂₅NO₄⁺ | –OH, –OCH₃ | 280 | 3350 (N–H) |

| Laudanosine | C₂₁H₂₇NO₄ | –OCH₃, –NCH₃ | 280, 320 | 1250 (C–N) |

| Tetrahydropapaverine | C₂₀H₂₃NO₄ | –OCH₃ | 275 | 1280 (C–O) |

| Corydaline | C₂₂H₂₇NO₄ | –OCH₂O– | 290 | 1100 (O–CH₂–O) |

Table 2: Pharmacological Properties

| Compound | Opioid Receptor Affinity (Ki, nM) | Blood-Brain Barrier Penetration | Toxicity Profile |

|---|---|---|---|

| Laudanine(1+) | >1000 | Low | Non-convulsant |

| Laudanosine | >1000 | High | Convulsant |

| Tetrahydropapaverine | 150 | Moderate | Low |

| Corydaline | N/A | High | Cardiotoxic |

Research Findings and Analytical Challenges

- Spectroscopic Overlaps : Laudanine(1+) and its analogs often produce overlapping signals in NMR and MS, necessitating hyphenated techniques like LC-MS/MS for unambiguous identification .

- Synthetic Modifications: Methylation or demethylation of laudanine(1+) alters its pharmacological profile, as seen in its conversion to laudanosine, which introduces neurotoxic effects .

- Gaps in Knowledge: The metabolic pathways of laudanine(1+) in humans remain poorly characterized compared to morphine or codeine, highlighting a need for isotopic tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.